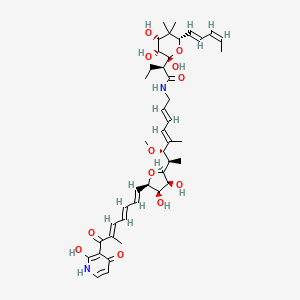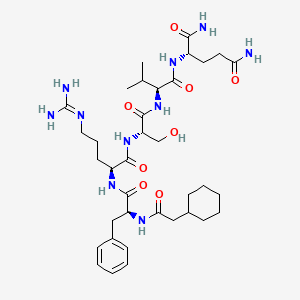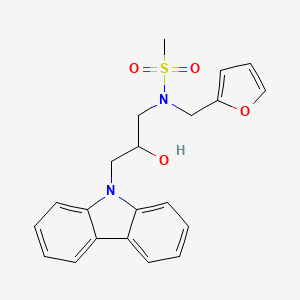![molecular formula C27H33NO7 B1673729 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 343307-76-6](/img/structure/B1673729.png)
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Descripción general
Descripción
“1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one” is a chemical compound with the molecular formula C27H33NO7 . It is a derivative of piperidin-4-one, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
The compound was synthesized by a one-pot Mannich condensation reaction . This method is known for its efficiency and high yield, making it a preferred choice for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-one core, which is substituted at the 3 and 5 positions with trimethoxyphenylmethylidene groups . This structure is responsible for its unique chemical properties and potential biological activities .Chemical Reactions Analysis
The compound has been used in various chemical reactions, including as a myeloid differentiator protein 2 (MD2) antagonist/inhibitor . Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse range of potential applications .Physical And Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 483.55 and should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Cancer Research: Anti-Neoplastic Effects
L48H37: has shown potential as an anti-cancer agent, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC) . It can stimulate apoptosis and prevent the proliferation of cancer cells . This effect is especially pronounced in the absence of the enzyme histone-lysine N-methyltransferase 2D (KMT2D) , which is often mutated in various cancers .
Inflammation Modulation: MD2 Inhibition
The compound acts as a potent inhibitor of myeloid differentiation 2 (MD2) , which is associated with the inflammatory response. It has been used to study the effects on lipopolysaccharide (LPS) and palmitate CC chemokine ligand 2 (CCL2) responses in kidney proximal tubule cells, suggesting its role in modulating inflammation .
Neurological Disorders: TLR4 Pathway Investigation
In neurological research, L48H37 has been utilized to investigate intracellular signaling pathways via endosomic toll-like receptor 4 (TLR4) in colonic epithelium . This application is significant for understanding the molecular mechanisms underlying various neurological disorders.
Diabetes Management: Glucose Regulation
Related compounds have been studied for their ability to reduce fasting blood glucose levels. While specific studies on L48H37 for this application are not detailed, its structural analogs have shown promising results in improving glucose regulation, which could be a potential area of application for L48H37 .
Antioxidant Properties: Radical Scavenging Activity
L48H37: and its derivatives have demonstrated good radical scavenging activity, which is indicative of its antioxidant properties. This could be beneficial in research focused on oxidative stress and related diseases .
Drug Development: Stability and Solubility
The unsaturated monoketone structure of L48H37 enhances its stability, making it a suitable candidate for drug development. Its solubility in DMSO and potential bioavailability are also important factors for its application in pharmacological studies .
Immunology: TLR4 Antagonism
As a TLR4 antagonist , L48H37 has implications in immunological research, particularly in the study of immune responses and potential therapeutic applications for conditions involving the TLR4 pathway .
Chemotherapy Enhancement: Apoptosis Induction
Finally, the ability of L48H37 to induce apoptosis in cancer cells suggests that it could be used to enhance the efficacy of chemotherapy treatments. By targeting specific pathways, it may improve the response to chemotherapy in resistant cancer types .
Mecanismo De Acción
Target of Action
The primary target of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one, also known as L48H37, is the myeloid differentiation protein 2 (MD2) . MD2 plays a crucial role in the innate immune response as it is involved in the recognition of lipopolysaccharides (LPS) from gram-negative bacteria .
Mode of Action
L48H37 acts as an antagonist/inhibitor of MD2 . It interacts with MD2, thereby inhibiting the intracellular signaling of LPS via the endosomic toll-like receptor 4 (TLR4) in the colonic epithelium . This interaction and the resulting changes can lead to the modulation of the immune response.
Biochemical Pathways
The compound’s interaction with MD2 affects the TLR4 signaling pathway . This pathway is involved in the innate immune response, specifically the recognition of bacterial LPS. By inhibiting this pathway, L48H37 can modulate the immune response and potentially reduce inflammation .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
L48H37 has been shown to stimulate apoptosis and prevent proliferation in pancreatic cancer cells, especially in the absence of histone-lysine N-methyltransferase 2D (KMT2D) . This suggests that it may possess an anti-neoplastic effect on human pancreatic ductal adenocarcinoma (PDAC) cells .
Action Environment
Its stability is enhanced by its unsaturated monoketone structure
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNKUXFKVPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400787 | |
| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343307-76-6 | |
| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)


![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)



![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)